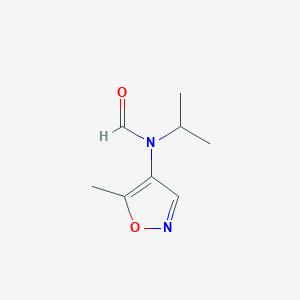
4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and an o-tolyl group attached to the oxazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between an o-tolyl ketone and a phenylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-(o-tolyl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
2-(4-Methylsulfonylphenyl)indole: Contains an indole ring and exhibits different biological activities.
Bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines: Another class of heterocycles with distinct properties.
Uniqueness
4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both phenyl and o-tolyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
Clave InChI |
CHLYZZSXQFAGFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


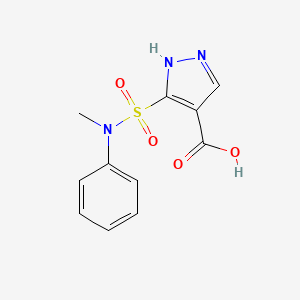
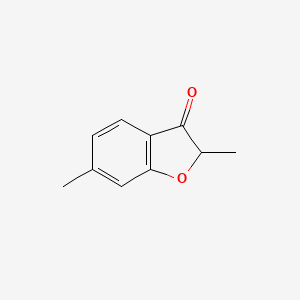
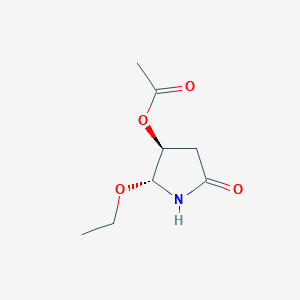

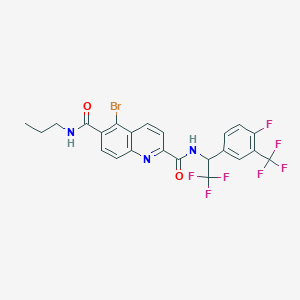
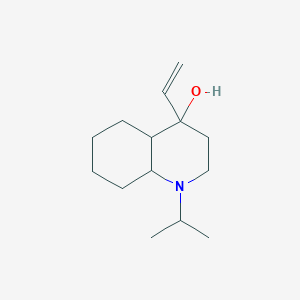
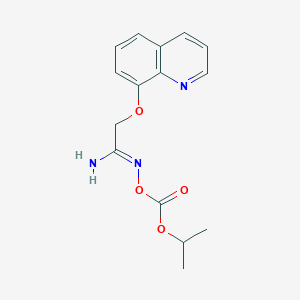

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

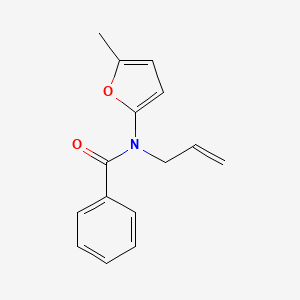
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
